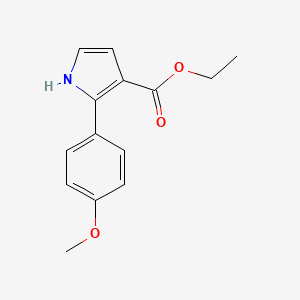
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, or sulfonating agents can be used to introduce various substituents onto the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of substitution on the pyrrole ring.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxyphenyl group and ethyl ester functional group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, which can affect its chemical properties and reactivity.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, propyl ester: The presence of a propyl ester group can influence the compound’s solubility and other physical properties.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, butyl ester: The butyl ester group can impact the compound’s hydrophobicity and interactions with other molecules.
Propiedades
Número CAS |
647836-43-9 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)12-8-9-15-13(12)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
Clave InChI |
GFJPHNRCGYSQLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
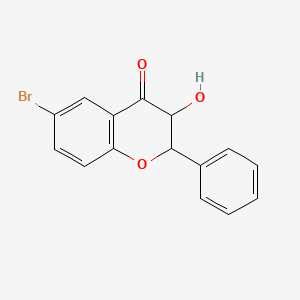
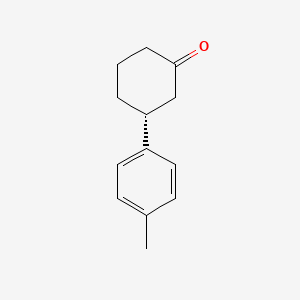
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
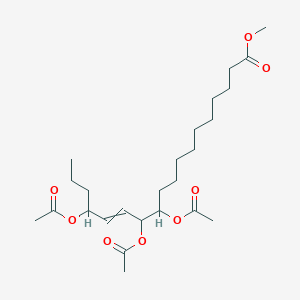

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
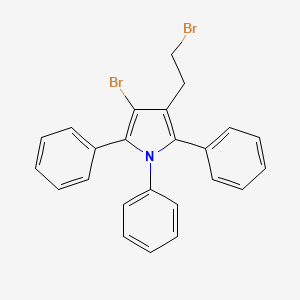
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
